molecular formula C8H7ClN4O2 B8288353 6-Chloro-9-(2-carboxyethyl)purine

6-Chloro-9-(2-carboxyethyl)purine

Cat. No. B8288353
M. Wt: 226.62 g/mol
InChI Key: WTWJMQGZJFDZJN-UHFFFAOYSA-N
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Patent
US05210077

Procedure details

A solution of 10.4 g (0.0432 mol) of 6-chloro-9-(2-carbomethoxyethyl)purine in 400 mL dioxane, 20 mL H2O and 50 mL N NaOH was stirred 2 h at room temperature. Nearly all the solvent was removed by roto-evaporation and 50 mL of N HCl was added. The mixture was chilled and the precipitate collected; 9.00 g (92%); recrystallized from methanol-petroleum ether; mp 163°-165°; 1H NMR (200 MHz, DMSO-d6) δ8.80 (1H, s, 7 or 8-H), 4.52(2H, t), 2.97 (2H, t, CH2CO).
Name
6-chloro-9-(2-carbomethoxyethyl)purine
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH2:11][CH2:12][C:13]([O:15]C)=[O:14].[OH-].[Na+]>O1CCOCC1.O>[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH2:11][CH2:12][C:13]([OH:15])=[O:14] |f:1.2|

Inputs

Step One
Name
6-chloro-9-(2-carbomethoxyethyl)purine
Quantity
10.4 g
Type
reactant
Smiles
ClC1=C2N=CN(C2=NC=N1)CCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nearly all the solvent was removed by roto-evaporation and 50 mL of N HCl
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was chilled
CUSTOM
Type
CUSTOM
Details
the precipitate collected
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol-petroleum ether

Outcomes

Product
Name
Type
Smiles
ClC1=C2N=CN(C2=NC=N1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.